N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide
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Overview
Description
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide is a chemical compound with the molecular formula C14H10F4N2O. This compound is characterized by the presence of both trifluoromethyl and fluorobenzamide groups, which contribute to its unique chemical properties. The trifluoromethyl group is known for its electron-withdrawing properties, while the fluorobenzamide group adds to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide: Similar structure with a nitro group instead of an amino group.
tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate: Similar structure with a carbamate group instead of a benzamide group.
Uniqueness
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and fluorobenzamide groups enhances its stability, reactivity, and potential for diverse applications.
Properties
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(19)11(7-10)14(16,17)18/h1-7H,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOFLGNEALOEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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